

Bevenopran: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: Bevenopran

Cat. No.: B1666927

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IUPAC Name: 5-[2-Methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide^[1]

CAS Number: 676500-67-7^[1]^[2]

Executive Summary

Bevenopran (formerly known as CB-5945, ADL-5945, and MK-2402) is a peripherally acting mu-opioid receptor antagonist (PAMORA) that also exhibits activity at the delta-opioid receptor. ^[1]^[2] Developed for the treatment of opioid-induced constipation (OIC), a common and debilitating side effect of opioid analgesics, **Bevenopran** reached Phase III clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of **Bevenopran**'s pharmacological profile, mechanism of action, and clinical development, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identifiers

Property	Value
Molecular Formula	C ₂₀ H ₂₆ N ₄ O ₄
Molecular Weight	386.45 g/mol
Synonyms	CB-5945, ADL-5945, MK-2402, OpRA III

Pharmacology

Mechanism of Action

Opioid analgesics, such as morphine, exert their effects by activating opioid receptors in the central nervous system (CNS). However, they also activate mu-opioid receptors in the gastrointestinal (GI) tract, leading to decreased motility, increased fluid absorption, and constipation. **Bevenopran** is designed to selectively antagonize these peripheral mu-opioid receptors in the gut without crossing the blood-brain barrier, thereby mitigating OIC while preserving the central analgesic effects of opioids.

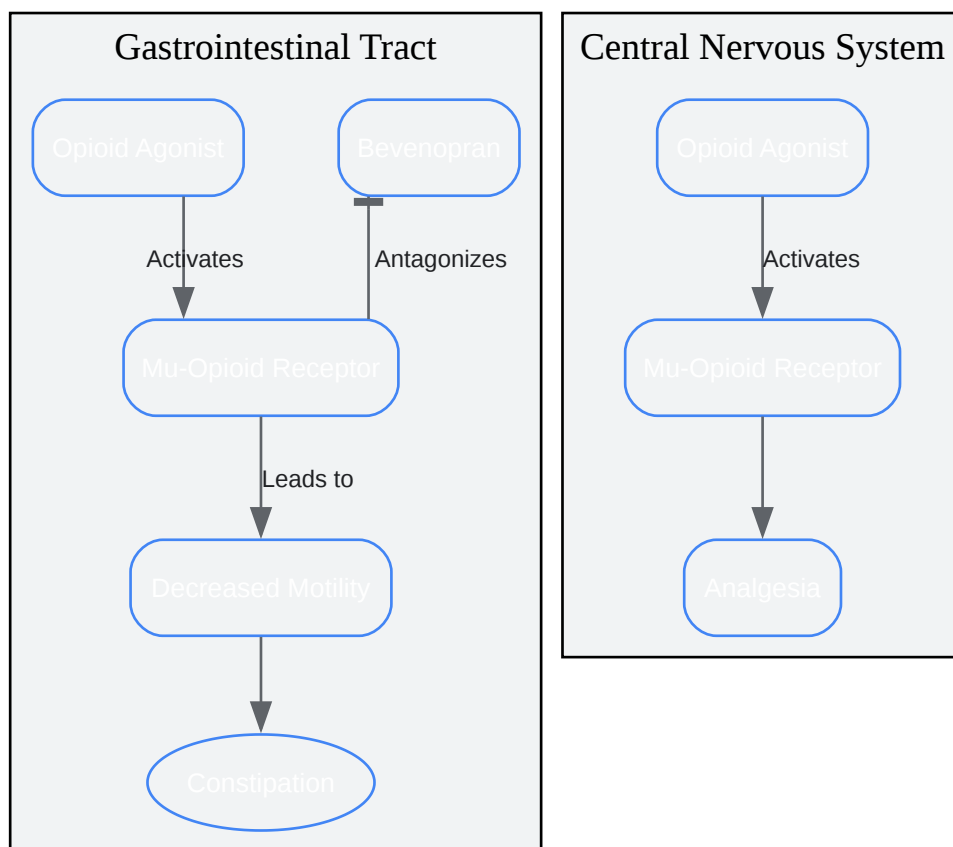
Receptor Binding Affinity

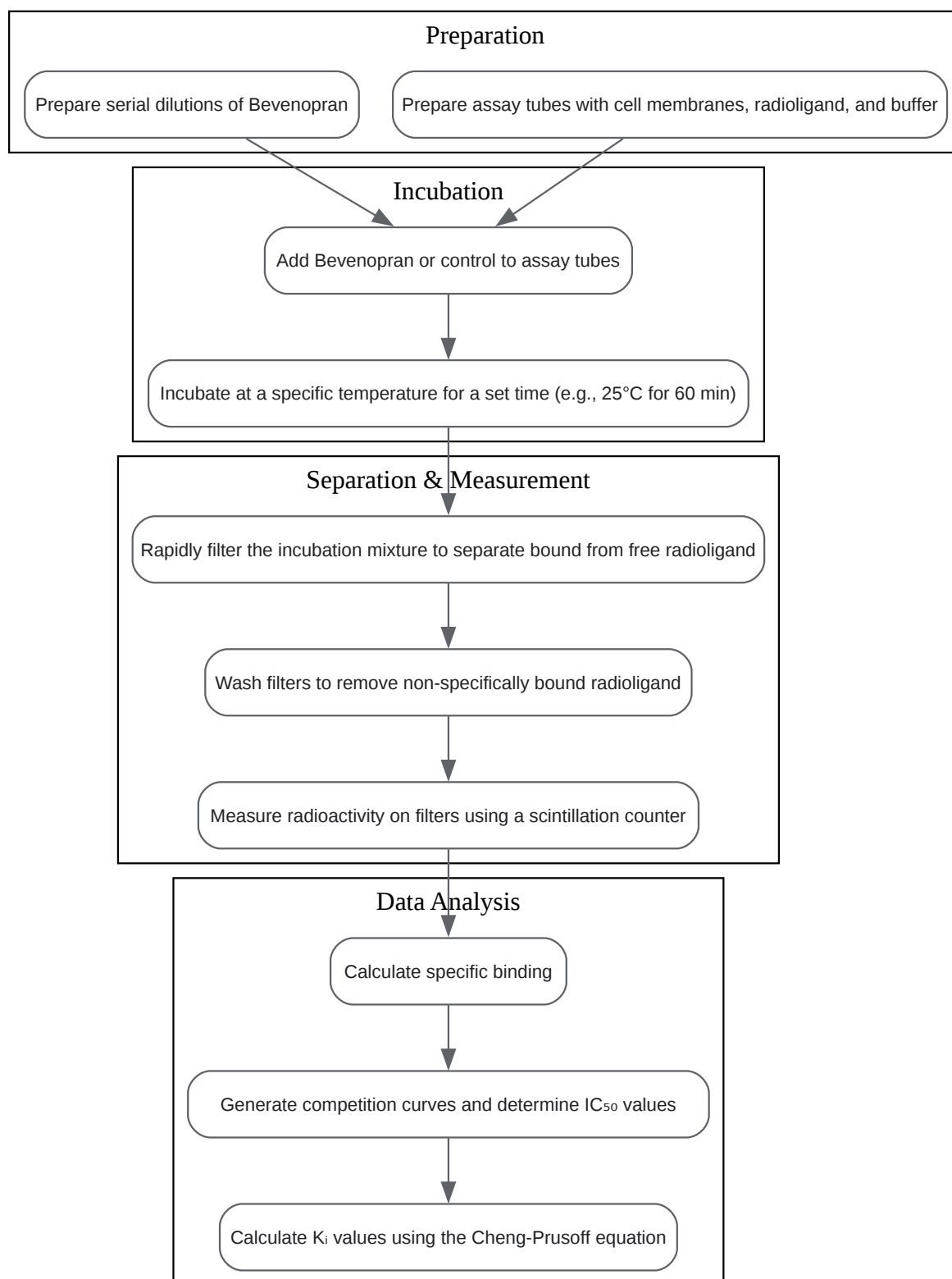
Preclinical studies have characterized the binding affinity of **Bevenopran** for the three main opioid receptor subtypes. The compound demonstrates high affinity for the mu-opioid receptor and moderate affinity for the delta-opioid receptor, with significantly lower affinity for the kappa-opioid receptor.

Receptor Subtype	Binding Affinity (K _i , nM)
Mu (μ)	0.8
Delta (δ)	4.8
Kappa (κ)	133

Signaling Pathway

The following diagram illustrates the mechanism of opioid-induced constipation and the therapeutic intervention with **Bevenopran**.





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References

- 1. Bevenopran - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Bevenopran | 676500-67-7 | Benchchem [benchchem.com]
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